molecular formula C20H20N2O2 B5979845 N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide

N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B5979845
M. Wt: 320.4 g/mol
InChI Key: NZKIQQHCSOPJRT-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide: is a complex organic compound with a unique structure that combines a benzochromene core with an imino group and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzochromene core, followed by the introduction of the imino group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-imino-3H-benzo[f]chromene-2-carboxamide
  • 3-amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile
  • 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

Uniqueness: N-cyclohexyl-3-imino-3H-benzo[f]chromene-2-carboxamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-3-iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-19-17(20(23)22-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)24-19/h4-6,9-12,14,21H,1-3,7-8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKIQQHCSOPJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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